molecular formula C19H16N4OS2 B2907570 N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-40-2

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2907570
CAS RN: 688335-40-2
M. Wt: 380.48
InChI Key: HYIKIABJHVOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTA is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation, cancer, and viral replication. N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit cancer cell proliferation. In addition, N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the replication of viruses such as human cytomegalovirus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits a variety of biochemical and physiological effects, making it a versatile tool for studying inflammation, cancer, and viral replication. However, there are also limitations to using N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. One direction is to study its in vivo toxicity and pharmacokinetics to determine its potential as a therapeutic agent. Another direction is to study its potential as a treatment for viral infections such as human cytomegalovirus and herpes simplex virus. Additionally, N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide could be used as a tool to study the role of NF-κB and HDACs in inflammation, cancer, and viral replication. Overall, N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has significant potential as a therapeutic agent and a tool for scientific research.

Synthesis Methods

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves the reaction of 2-aminothiazole with 2-bromo-6-methylbenzo[d]thiazole to form 2-(6-methylbenzo[d]thiazol-2-yl)thiazol-4-amine. This intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to give N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of viruses such as human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-13-7-8-15-16(11-13)26-18(21-15)22-17(24)12-25-19-20-9-10-23(19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKIABJHVOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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